The compound can be synthesized through various methods involving the condensation of anthranilamide with appropriate aldehyde derivatives. It falls under the broader category of quinazolinones, which are heterocyclic compounds characterized by a fused benzene and pyrimidine ring structure. Quinazolinones have been extensively studied for their pharmacological properties, including anti-inflammatory, anti-cancer, and antimicrobial activities .
The synthesis of 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one can be achieved through several methodologies:
The synthesis generally follows these steps:
The molecular formula of 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is . Its structure features:
Key Structural Data:
The compound can participate in various chemical reactions due to its reactive functional groups. Notably:
The reactions are typically monitored using thin-layer chromatography (TLC) to ensure completion before purification steps such as recrystallization from ethanol .
The mechanism of action for 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one is primarily linked to its interactions with biological targets. Studies suggest that derivatives of dihydroquinazolinones exhibit significant activity against various enzymes, including cholinesterases, which are crucial for neurotransmitter regulation .
The proposed mechanisms often involve:
Physical Properties:
Chemical Properties:
Relevant analytical data includes NMR shifts that indicate the presence of specific hydrogen atoms associated with different functional groups within the molecule .
The compound has significant potential in medicinal chemistry due to its diverse biological activities:
The 2,3-dihydroquinazolin-4(1H)-one (DHQ) core has emerged as a quintessential privileged scaffold in contemporary medicinal chemistry, recognized for its exceptional capacity to yield bioactive ligands for diverse therapeutic targets. This bicyclic framework integrates a benzene ring fused with a partially saturated pyrimidinone ring, creating a versatile molecular architecture amenable to extensive structural elaboration. The scaffold’s designation as "privileged" originates from Evans’ seminal concept, referring to structural motifs capable of yielding high-affinity ligands for multiple receptors through rational substitution [1] [3]. The DHQ nucleus fulfills this criterion, demonstrating intrinsic pharmacophoric flexibility that enables interactions with disparate biological targets, ranging from enzymes to receptors, while maintaining favorable drug-like properties such as balanced lipophilicity and metabolic stability [3].
The DHQ scaffold’s capacity for multitarget bioactivity is rooted in its distinctive structural attributes:
Table 1: Key Structural Elements Enabling Biological Versatility in DHQ Derivatives
Structural Feature | Chemical Properties | Role in Bioactivity |
---|---|---|
Benzene ring | Hydrophobic, planar, polarizable | π-Stacking, hydrophobic interactions |
Pyrimidinone C=O/N-H | Hydrogen bond acceptor/donor | Recognition of catalytic sites, allosteric pockets |
Chiral C2 center | Tetrahedral, stereogenic | Spatial orientation of pharmacophores |
N1 position | Secondary amine | Hydrogen bonding, salt formation, alkylation site |
Several clinically validated pharmaceuticals incorporate the DHQ scaffold, demonstrating its therapeutic relevance:
Table 2: Marketed and Investigational Drugs Featuring the DHQ Core
Compound | C2 Substituent | Therapeutic Category | Key Structural Determinants |
---|---|---|---|
Edaravone | Methyl | Neuroprotective (ALS) | Minimal steric bulk enabling BBB penetration |
Fenquizone | 4-Trifluoromethylphenyl | Diuretic | Fluorine-enhanced lipophilicity & metabolic stability |
Gefitinib analog | 3-Chloro-4-fluoroanilino | Anticancer (EGFR TK) | Halogen bonding for kinase ATP site recognition |
Cink4T | Dithiocarbamate chain | Dual CDK4/Tubulin inhibitor | Bifunctional pharmacophore extension |
These agents exemplify how strategic C2 modifications transform the DHQ scaffold into target-specific therapeutics. Fenquizone’s trifluoromethyl group exemplifies fluorine’s role in enhancing metabolic resistance and membrane permeability—properties exploited in newer derivatives like tubulin inhibitor "Compound 32" featuring a naphthyl substituent [6] [10].
The C2 position functions as the primary structure-activity relationship (SAR) modulator, with substituent properties dictating target selectivity and potency:
Table 3: Impact of C2 Substituents on Biological Activity of DHQ Derivatives
C2 Substituent Class | Representative Group | Target/Activity | Potency Enhancement Mechanism |
---|---|---|---|
Simple aryl | Phenyl | Cholinesterase inhibition | Base-level hydrophobicity for catalytic anionic site (CAS) binding |
Polyaromatic | 1-Naphthyl, biphenyl | Tubulin polymerization inhibition | Extended planar surface for colchicine site occupancy |
Methoxy-substituted aryl | 3,4,5-Trimethoxyphenyl | Antimitotic (IC₅₀ = 0.17-8.2 µM) | Hydrogen bonding with β-tubulin Asn249, Asp251 |
Fluorinated aryl | 4-(Trifluoromethyl)phenyl | HIV-1 RT inhibition (EC₅₀ < 1 nM) | Enhanced binding entropy via hydrophobic/fluorine interactions |
Heterocyclic | Indol-3-yl, pyridin-4-yl | Prostate cancer metabolome disruption | Modulation of amino acid transport & polyamine pathways |
The 3-phenoxyphenyl substituent in 2-(3-phenoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one exemplifies rational design: the ether linkage provides conformational flexibility, allowing the terminal phenyl ring to adopt optimal orientation for tubulin binding, while oxygen-mediated hydrogen bonds stabilize the complex. This derivative demonstrates dual inhibition of cholinesterases (AChE IC₅₀ = 8.3 µM) and cancer cell invasion, validating the scaffold’s capacity for polypharmacology [5] [8]. Metabolomic studies confirm such derivatives induce cancer cell death by disrupting glycolysis, glutathione homeostasis, and phospholipid metabolism—effects directly attributable to C2-driven target engagement [8].
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7